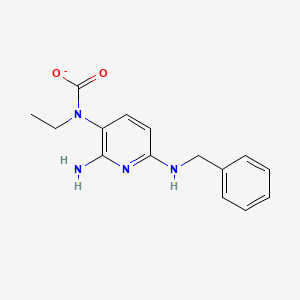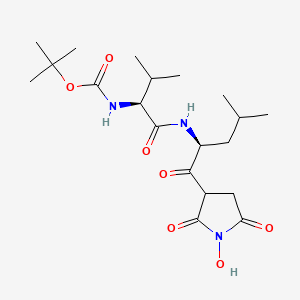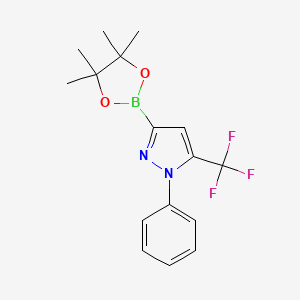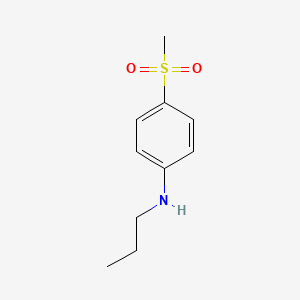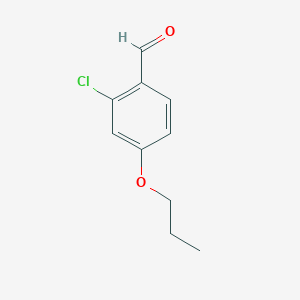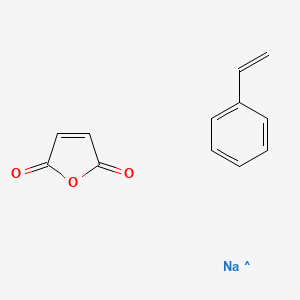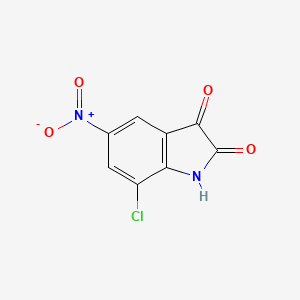
1H-Indole-2,3-dione, 7-chloro-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2,3-dione, 7-chloro-5-nitro- is a derivative of isatin, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chloro and nitro group at the 7 and 5 positions, respectively, on the indole ring. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione, 7-chloro-5-nitro- typically involves the nitration and chlorination of isatin. One common method includes the nitration of isatin using nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-2,3-dione, 7-chloro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique biological activities.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-Indole-2,3-dione, 7-chloro-5-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Indole-2,3-dione, 7-chloro-5-nitro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chloro and nitro groups enhances its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Isatin: The parent compound of 1H-Indole-2,3-dione, 7-chloro-5-nitro-, known for its wide range of biological activities.
5-Nitroisatin: A derivative with a nitro group at the 5 position, similar to 1H-Indole-2,3-dione, 7-chloro-5-nitro- but lacking the chloro group.
7-Chloroisatin: Another derivative with a chloro group at the 7 position, similar to 1H-Indole-2,3-dione, 7-chloro-5-nitro- but lacking the nitro group
Uniqueness: 1H-Indole-2,3-dione, 7-chloro-5-nitro- is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development .
Propiedades
Número CAS |
278803-51-3 |
|---|---|
Fórmula molecular |
C8H3ClN2O4 |
Peso molecular |
226.57 g/mol |
Nombre IUPAC |
7-chloro-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) |
Clave InChI |
OWORJQGXJBTLLK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
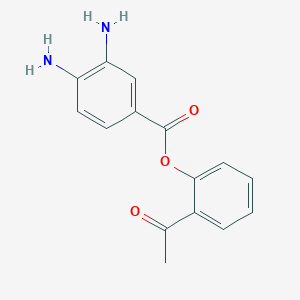

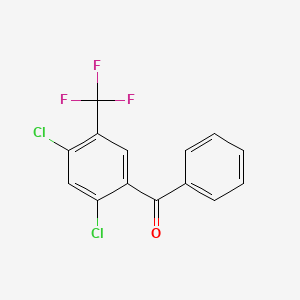
![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)

![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
